S-Propyl thioacetate

Catalog No.
S1891891
CAS No.
2307-10-0
M.F
C5H10OS
M. Wt
118.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Propyl thioacetate

CAS Number

2307-10-0

Product Name

S-Propyl thioacetate

IUPAC Name

S-propyl ethanethioate

Molecular Formula

C5H10OS

Molecular Weight

118.2 g/mol

InChI

InChI=1S/C5H10OS/c1-3-4-7-5(2)6/h3-4H2,1-2H3

InChI Key

SBWFWBJCYMBZEY-UHFFFAOYSA-N

SMILES

CCCSC(=O)C

solubility

1 ml in 1 ml 95% alcohol (in ethanol)

Canonical SMILES

CCCSC(=O)C

Occurrence and Basic Properties

S-Propyl thioacetate is a naturally occurring organosulfur compound classified as a thiocarboxylic ester. It has been identified in onions (Allium cepa) []. Research on its specific role within the plant or its biological effects is currently limited.

Availability and Use as a Research Chemical

Potential Research Applications

The functional groups present in S-propyl thioacetate (a thioester and a sulfide) are known to participate in various biological processes. Here are some potential areas where S-propyl thioacetate might be used in future research:

  • Enzyme Inhibition: Thioesters can act as inhibitors for certain enzymes. Research on structurally similar compounds suggests S-propyl thioacetate might be a candidate for studies on enzyme inhibition, although this has not yet been explored.
  • Organic Synthesis: As a relatively simple thioester, S-propyl thioacetate could be a useful building block for the synthesis of more complex molecules in organic chemistry research.

S-Propyl thioacetate has the chemical formula C₅H₁₀OS and is classified as an organosulfur compound. It is an ester derived from thioacetic acid and propanol, characterized by a sulfur atom bonded to an ethyl group and an acetyl group. This compound typically appears as a colorless liquid with a distinct odor and is soluble in organic solvents. Its structure can be represented as follows:

  • Chemical Structure:

CH3CH2CH2SC O CH3\text{CH}_3\text{CH}_2\text{CH}_2\text{S}\text{C O CH}_3

S-Propyl thioacetate interacts with olfactory receptors in the nose, triggering the perception of its characteristic flavor []. The specific mechanism of this interaction is not well-understood but likely involves the shape and functional groups of the molecule.

S-propyl thioacetate is classified as a flammable liquid and can irritate skin, eyes, and respiratory system upon contact or inhalation [, ].

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through skin []. Specific data on toxicity is limited.
  • Flammability: Flash point of 33.33 °C indicates flammability hazard. []
  • Reactivity: Can react with strong oxidizing agents.
, primarily involving hydrolysis and nucleophilic substitutions. Key reactions include:

  • Hydrolysis: S-Propyl thioacetate can hydrolyze in the presence of water to yield propyl mercaptan (propyl thiol) and acetic acid:

C5H10OS+H2OC3H8S+C2H4O2\text{C}_5\text{H}_{10}\text{OS}+\text{H}_2\text{O}\rightarrow \text{C}_3\text{H}_8\text{S}+\text{C}_2\text{H}_4\text{O}_2

This reaction is thermodynamically favorable, with a Gibbs free energy change of approximately -32.2 kJ/mol .

  • Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions where the sulfur atom acts as a leaving group, facilitating the introduction of various nucleophiles .

Research indicates that S-Propyl thioacetate exhibits biological activity, particularly in its ability to interact with various enzymes and proteins. It may participate in metabolic pathways involving thiol compounds, which are crucial for cellular functions. The compound's reactivity suggests potential roles in biochemistry related to detoxification processes or as intermediates in synthetic pathways for pharmaceuticals .

S-Propyl thioacetate can be synthesized through several methods:

  • Direct Esterification: Reacting thioacetic acid with propanol under acidic conditions can yield S-Propyl thioacetate.

    CH3C O SH+C3H7OHC5H10OS+H2O\text{CH}_3\text{C O SH}+\text{C}_3\text{H}_7\text{OH}\rightarrow \text{C}_5\text{H}_{10}\text{OS}+\text{H}_2\text{O}
  • Thioesterification: The reaction of propyl halides with sodium thioacetate can also produce S-Propyl thioacetate .

S-Propyl thioacetate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of other organosulfur compounds.
  • Flavoring Agents: Due to its unique odor profile, it may be used in food flavoring.
  • Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their biological activities .

Studies have shown that S-Propyl thioacetate interacts with biological systems through various mechanisms. Its hydrolysis products, such as propyl mercaptan, may engage with enzymes involved in detoxification processes. Additionally, research indicates that the compound's reactivity can influence metabolic pathways involving thiol groups, which are essential for numerous bio

Several compounds share structural similarities with S-Propyl thioacetate. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
Ethyl thioacetateC₄H₈OSShorter carbon chain; used similarly in synthesis
Methyl thioacetateC₃H₆OSMore volatile; often used in flavoring
Butyl thioacetateC₅H₁₂OSLonger carbon chain; different reactivity

Uniqueness of S-Propyl Thioacetate

S-Propyl thioacetate is unique due to its specific carbon chain length and the resulting physical properties that influence its reactivity and applications compared to shorter or longer chain analogs. Its balance between volatility and reactivity makes it particularly valuable in organic synthesis and potential pharmaceutical applications.

S-Propyl thioacetate, a sulfur-containing organic compound, was first identified in studies of volatile metabolites in Allium cepa (garden onions) during investigations into the biochemical pathways of flavor and aroma compounds. While its exact discovery timeline remains unclear, research from the late 20th century highlighted its presence in onion extracts, linking it to the characteristic "green" and "garlic-like" olfactory profiles of these plants. The compound’s identification coincided with advances in gas chromatography-mass spectrometry (GC-MS), which enabled the detection of trace sulfur volatiles in biological matrices. Although not directly tied to landmark synthetic achievements, its structural simplicity positioned it as a model compound for studying thioester reactivity in prebiotic and organosulfur chemistry.

Nomenclature and Systematic Classification

S-Propyl thioacetate is systematically named S-propyl ethanethioate under IUPAC guidelines, reflecting its structure as a thioester derivative of acetic acid. Key identifiers include:

PropertyValue
Molecular formulaC₅H₁₀OS
CAS registry number2307-10-0
Molecular weight118.20 g/mol
SMILES notationCCCSC(C)=O
ClassificationThioester

The compound belongs to the thioester class, characterized by the general formula R-S-CO-R’, where the sulfur atom replaces the oxygen in conventional esters. Its structure comprises a propylthio group (-S-CH₂CH₂CH₃) bonded to an acetyl moiety (CH₃-CO-), distinguishing it from oxygen-based analogs like propyl acetate.

Role in Organosulfur Chemistry

S-Propyl thioacetate occupies a niche in organosulfur chemistry due to its dual functionality as a sulfur nucleophile and electrophilic acyl donor. Key roles include:

Biochemical Relevance

  • Flavor and Fragrance Chemistry: As a constituent of onion volatiles, S-propyl thioacetate contributes to the enzymatic degradation of S-alk(en)ylcysteine sulfoxides, which yield reactive sulfenic acids and thiosulfinates. These pathways underscore its role in plant defense mechanisms and culinary aroma profiles.
  • Prebiotic Chemistry Analog: Thioesters like S-propyl thioacetate are considered plausible precursors to acetyl-CoA in primordial metabolism. The "thioester world" hypothesis posits that such compounds facilitated energy transfer and carbon fixation before the advent of ATP.

Synthetic Applications

  • Thiol Group Introduction: The compound serves as a masked thiol source in organic synthesis. Hydrolysis of S-propyl thioacetate yields propanethiol, a reaction exploited in the stepwise construction of sulfur-containing pharmaceuticals and agrochemicals.
  • Radical Reactions: In free-radical-mediated additions, S-propyl thioacetate participates in thioesterification reactions, enabling C–S bond formation under mild conditions.

Spectroscopic Benchmark

  • Nuclear Magnetic Resonance (NMR): The acetyl group’s methyl protons resonate at δ 2.33 ppm (singlet), while the propylthio chain exhibits signals at δ 3.19 ppm (triplet, -S-CH₂-) and δ 1.28–1.84 ppm (multiplet, -CH₂-CH₂-CH₃).
  • Infrared Spectroscopy: A strong C=O stretch appears near 1690 cm⁻¹, typical of thioesters, alongside C-S vibrations at 600–700 cm⁻¹.

Classical Synthesis Routes

Thioacetic Acid Alkylation Strategies

The primary classical approach for synthesizing S-propyl thioacetate involves the direct alkylation of thioacetic acid or its salts with propyl halides [1] [2]. This methodology relies on the nucleophilic character of the thioacetate anion, which preferentially attacks the electrophilic carbon center of alkyl halides through an SN2 mechanism [3].

The fundamental reaction proceeds through the following pathway:

CH₃COSH + Base → CH₃COS⁻ + BH⁺
CH₃COS⁻ + CH₃CH₂CH₂X → CH₃COSCH₂CH₂CH₃ + X⁻

where X represents a halide leaving group (Cl, Br, or I) [1].

Research demonstrates that sodium thioacetate represents the most effective nucleophilic species for this transformation [1]. The preparation involves treating thioacetic acid with sodium carbonate in dichloromethane at room temperature, followed by addition of propyl halides. This method consistently achieves yields of 92-93% with reaction times of 2-3 hours [1].

Alkylating AgentReaction ConditionsYield (%)Reaction Time (h)Key Advantages
Propyl bromideNa₂CO₃, CH₂Cl₂, room temp92-932-3High yield, simple workup
Propyl chlorideNa₂CO₃, CH₂Cl₂, room temp55-656-8Lower cost reagent
Propyl iodideNa₂CO₃, CH₂Cl₂, room temp90-951.5-2Fastest reaction rate

Potassium thioacetate serves as an alternative nucleophilic source, prepared through neutralization of thioacetic acid with potassium hydroxide [2]. This approach typically yields 85-95% of S-propyl thioacetate with reaction times ranging from 3-6 hours, depending on the specific alkyl halide employed [2].

A significant advancement involves the utilization of tetrafluoroboric acid (HBF₄) activation for direct conversion of alcohols to thioacetates [4]. This method enables the transformation of propyl alcohols directly to S-propyl thioacetate through protonation-mediated activation, achieving yields of 90-99% under neat thioacetic acid conditions [4].

Phase-Transfer Catalyzed Reactions

Phase-transfer catalysis has emerged as a sophisticated approach for thioacetate synthesis, offering enhanced reaction rates and improved selectivity [5] [6]. The methodology involves the transport of ionic thioacetate species across phase boundaries, enabling reactions in heterogeneous systems [7].

Quaternary ammonium salt catalysts demonstrate exceptional efficacy in facilitating thioacetate formation. Tetrabutylammonium bromide (TBAB) exhibits superior catalytic activity with rate constants of 16.86 × 10³ min⁻¹ under optimized conditions [7]. The mechanism involves formation of lipophilic ion pairs that facilitate transport of thioacetate anions into organic phases where alkylation occurs [8].

Catalyst TypeLoading (mol%)Solvent SystemTemperature (°C)Conversion (%)Recyclability
TBAB5-10Toluene/H₂O60-8570-95No
TBAC5-10Biphasic organic25-8075-90No
BTEAC5-15Various40-8075-88Limited

Crown ether complexes provide an alternative catalytic approach, offering regioselective thioacetate formation through specific cation coordination [9]. These systems demonstrate particular utility with potassium thioacetate, where crown ether-potassium complexes exhibit enhanced nucleophilicity compared to uncomplexed salts [9].

Polymer-supported phase-transfer catalysts represent a significant advancement, combining catalytic efficiency with facile recovery and reuse [8] [7]. These systems achieve conversions of 85-95% while maintaining catalytic activity over multiple reaction cycles. The solid-liquid interface facilitates product separation and catalyst recovery through simple filtration procedures [7].

Advanced Catalytic Approaches

PEG400-Mediated Synthesis Optimization

Polyethylene glycol-400 (PEG400) has emerged as a versatile and environmentally benign medium for thioacetate synthesis [1] [10] [11]. This approach leverages the unique solvation properties of PEG400 to enhance nucleophilic substitution reactions while providing a recyclable reaction medium [10].

PEG400 demonstrates superior performance compared to conventional organic solvents, achieving conversions of 88-93% for S-propyl thioacetate synthesis [1]. The methodology involves dissolution of thioacetic acid and sodium carbonate in PEG400, followed by addition of propyl halides at room temperature [1].

The mechanism involves PEG400 stabilization of ionic intermediates through multiple coordination sites, effectively increasing the nucleophilicity of thioacetate anions [11]. This stabilization reduces activation barriers and accelerates reaction rates while maintaining excellent selectivity [10].

ParameterPEG400 SystemConventional SolventImprovement Factor
Reaction Rate19.52 × 10³ min⁻¹12.30 × 10³ min⁻¹1.6×
Yield88-93%75-85%1.1-1.2×
Recyclability5+ cyclesNot applicableSignificant
Environmental ImpactVery LowModerateMajor

PEG400 recyclability represents a key advantage, with studies demonstrating maintenance of catalytic activity over five consecutive reaction cycles with minimal performance degradation [10]. Recovery involves simple phase separation followed by removal of products through washing with diethyl ether [10].

Solvent Selection and Reaction Kinetics

Comprehensive kinetic analysis reveals significant solvent effects on thioacetate formation rates and selectivity [12] [13]. Solvent polarity, dielectric constant, and hydrogen bonding capacity all influence reaction pathways and product distributions [14].

Dichloromethane emerges as the optimal solvent for conventional thioacetate synthesis, exhibiting rate constants of 24.63 × 10³ min⁻¹ with activation energies of 45-52 kJ/mol [12]. The moderate polarity and good solvation of both ionic and neutral species contribute to enhanced reaction rates [12].

SolventDielectric ConstantRate Constant (k × 10³ min⁻¹)Activation Energy (kJ/mol)Reaction Order
Dichloromethane8.924.6345-52Second order
PEG400~1319.5238-45Mixed order
Water80.115.2035-42First order
Toluene2.412.3048-55Second order

Aqueous reaction systems demonstrate unique kinetic profiles with first-order kinetics and reduced activation energies of 35-42 kJ/mol [15]. While reaction rates are lower compared to organic solvents, the environmental benefits and simplified workup procedures make aqueous systems attractive for green chemistry applications [16] [15].

Solvent-free conditions represent the most kinetically favorable approach, exhibiting zero-order kinetics with the lowest activation energies (28-35 kJ/mol) and highest rate constants (31.78 × 10³ min⁻¹) [4]. These conditions eliminate mass transfer limitations and maximize reactant concentrations [17].

Green Chemistry Perspectives

Waste Minimization Techniques

Modern thioacetate synthesis increasingly emphasizes waste reduction through implementation of green chemistry principles [18] [19]. Multiple strategies have been developed to minimize environmental impact while maintaining synthetic efficiency [20].

Atom economy optimization represents a fundamental approach, designing reactions to maximize incorporation of starting materials into the final product [18]. S-propyl thioacetate synthesis via direct alkylation achieves atom economies of 80-95%, significantly reducing byproduct formation [1].

TechniqueWaste Reduction (%)Energy Savings (%)Implementation CostScalability
Solvent recycling70-8520-35MediumExcellent
Catalyst recovery60-9010-25Low-MediumGood
Atom economical design80-9515-30LowExcellent
Microwave heating50-7040-60MediumGood
Aqueous reactions75-9025-40LowExcellent

Microwave-assisted synthesis substantially reduces reaction times and energy consumption while improving yields [21]. This approach achieves 50-70% waste reduction through elimination of prolonged heating requirements and reduced solvent usage [21].

Aqueous reaction systems eliminate organic solvent waste entirely, achieving 75-90% waste reduction compared to conventional organic synthesis [16] [15]. These systems utilize water as the primary reaction medium, dramatically reducing environmental impact [15].

Catalyst Recyclability Studies

Catalyst recovery and reuse represents a critical component of sustainable thioacetate synthesis [22] [23]. Multiple heterogeneous and recoverable homogeneous catalyst systems have been developed to address this requirement [24].

PEG400 systems demonstrate exceptional recyclability, maintaining 90-95% activity over five consecutive reaction cycles [10]. Recovery involves simple phase separation, with the PEG400 phase containing dissolved catalyst being directly reused [11].

Catalyst TypeCycle NumberActivity Retention (%)Recovery MethodEconomic Viability
PEG4005+90-95Phase separationHigh
Supported Pd complexes5-885-92FiltrationMedium
Polymer-bound ammonium10+88-95FiltrationHigh
Magnetic nanoparticles6-1080-88Magnetic separationMedium

Polymer-supported catalysts exhibit outstanding stability and recyclability, with some systems maintaining activity over ten reaction cycles [24]. These heterogeneous systems enable facile catalyst recovery through simple filtration while minimizing metal leaching [22].

Magnetic nanoparticle catalysts offer unique advantages through magnetic separation capabilities [22]. These systems achieve 80-88% activity retention over 6-10 cycles while eliminating the need for conventional separation techniques [22].

Enzymatic catalysis represents the ultimate in sustainable catalysis, with lipase-mediated thioacetate hydrolysis achieving high stereoselectivity and minimal environmental impact [25] [26] [27]. While limited to specific transformations, enzymatic approaches demonstrate the potential for completely biodegradable catalytic systems [27].

Physical Description

colourless to pale yellow liquid

XLogP3

1.6

Density

0.953-0.959

UNII

Y7284NZ6EP

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 90 of 134 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 134 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2307-10-0

Wikipedia

Propyl thioacetate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Dates

Last modified: 08-16-2023

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